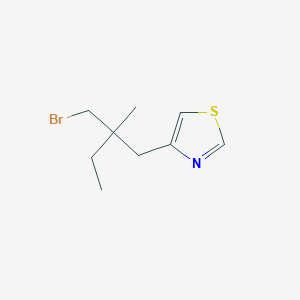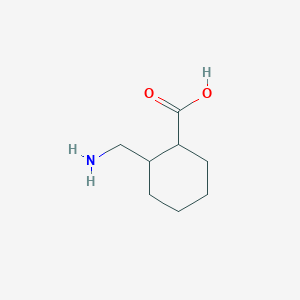
2-(Aminomethyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein that is essential for blood clotting . This compound is widely used in medical settings to reduce or prevent excessive bleeding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified . The key steps include:
Hydrogenation of Benzoic Acid: This step involves the reduction of benzoic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Aminomethylation: The cyclohexanecarboxylic acid is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: It can be reduced to form different cyclohexane derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclohexene derivatives, reduced cyclohexane compounds, and various substituted cyclohexanecarboxylic acids.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: This compound is used in studies related to blood clotting and fibrinolysis.
Mecanismo De Acción
The primary mechanism of action of 2-(Aminomethyl)cyclohexanecarboxylic acid involves its antifibrinolytic properties. It works by reversibly binding to the lysine receptor sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin clots, helping to maintain hemostasis. The compound is approximately ten times more potent than aminocaproic acid, another antifibrinolytic agent .
Comparación Con Compuestos Similares
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Cyclohexanecarboxylic Acid: A precursor in the synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid.
Lysine: The natural amino acid from which this compound is derived.
Uniqueness: this compound is unique due to its high potency as an antifibrinolytic agent and its wide range of applications in medicine and industry. Its ability to effectively inhibit fibrinolysis makes it a valuable compound in the treatment of bleeding disorders and in surgical settings .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Clave InChI |
XOISOAJGMXHXPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


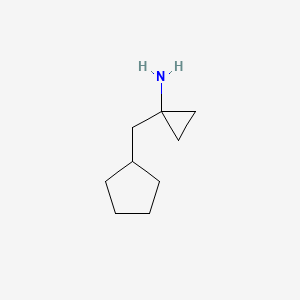

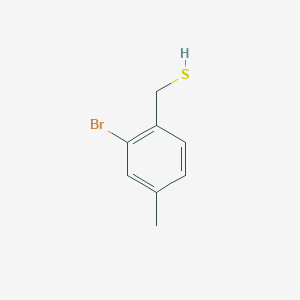
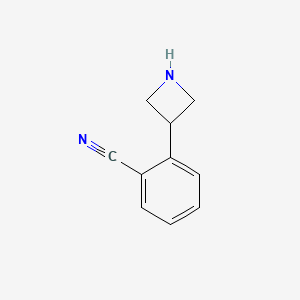
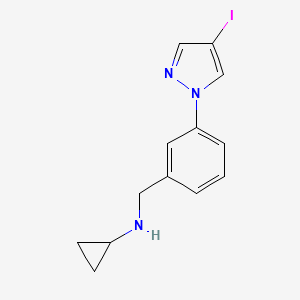
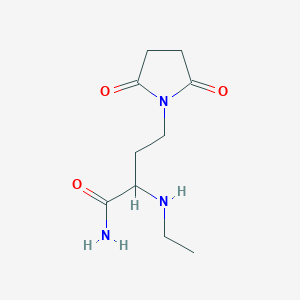
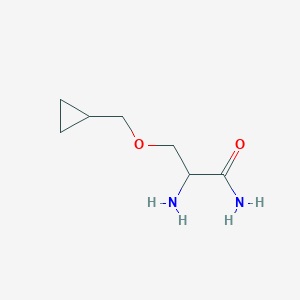

![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
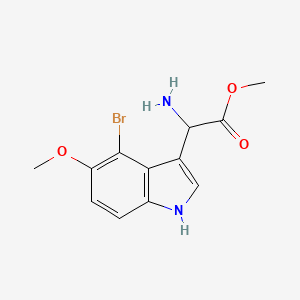
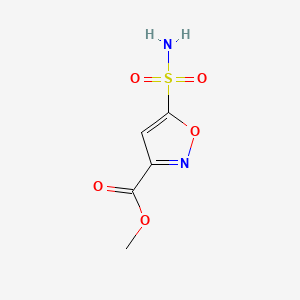
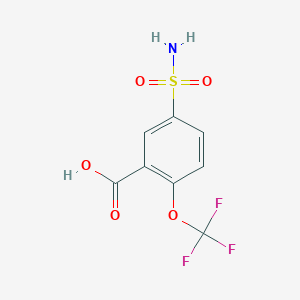
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
